molecular formula C7H7N3O2 B045849 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 118600-53-6

5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B045849
M. Wt: 165.15 g/mol
InChI Key: VICYBHIQELUVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a compound of interest in the field of organic chemistry, known for its distinct molecular structure and potential for various chemical reactions and applications. Research has focused on its synthesis, molecular structure, and the detailed study of its chemical and physical properties.

Synthesis Analysis

The synthesis of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives involves multi-step chemical reactions, including nitration, reduction, and cyclization processes. One approach describes the synthesis through a two-step reaction from commercially available reagents, highlighting methods to achieve high yields and purity (Ma et al., 2018).

Molecular Structure Analysis

Detailed structural analysis is provided through spectroscopic and crystallographic methods, revealing intra- and inter-molecular hydrogen bonding, conformation, and the impact of substituents on the molecule's vibrational characteristics. Studies have used DFT quantum chemical calculations to discuss optimized structures and vibrational spectra (Michalski et al., 2013).

Chemical Reactions and Properties

Research into the chemical reactivity of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine reveals its potential to undergo various reactions, including nitration and cycloaddition, leading to the formation of novel compounds. Notably, the nitration process and its conditions significantly influence the product yield and specificity (Smolyar et al., 2007).

Physical Properties Analysis

The physical properties, including density, thermal stability, and crystal structure, have been characterized for derivatives of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. These studies provide insight into the material's suitability for various applications, highlighting its high density and specific crystallographic parameters (Ma et al., 2018).

Chemical Properties Analysis

Investigations into the chemical properties of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives include studies on their anion binding capabilities and color-change signaling upon deprotonation. These chemical behaviors are crucial for understanding the compound's reactivity and potential as a functional material (Camiolo et al., 2003).

Scientific Research Applications

Medicinal Chemistry and Pharmaceutical Research

Compounds featuring the pyrrolopyridine core, such as "5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine," are crucial in medicinal chemistry due to their bioactivity. For instance, pyrrolidine derivatives, including pyrrolizines and pyrrolidine-2,5-diones, are explored for their pharmacological potential, showing target selectivity and varied biological profiles, including antiviral and anticancer activities. Such compounds' structure-activity relationship (SAR) analysis helps in designing new drugs with improved efficacy and reduced toxicity (Li Petri et al., 2021).

Catalysis and Material Science

The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the versatility of nitrogen-containing heterocycles in chemical synthesis. These catalysts, including metal, ionic, and nanocatalysts, enable the efficient production of compounds with complex structures, demonstrating the pivotal role of such scaffolds in developing new materials and catalysts (Parmar et al., 2023).

Chemosensing and Environmental Applications

Pyridine derivatives exhibit significant potential in chemosensing, highlighting their ability to detect various ions and neutral species. Their high affinity for specific analytes makes them excellent candidates for developing sensitive and selective sensors for environmental and biological applications. This versatility underscores the broader applicability of "5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine" in detecting and quantifying chemical species (Abu-Taweel et al., 2022).

Corrosion Inhibition

Quinoline derivatives, closely related to pyrrolopyridines, have been extensively studied for their anticorrosive properties. These compounds form stable chelating complexes with metal surfaces, offering protection against corrosion. This application is particularly relevant in industrial settings, where corrosion resistance is crucial for maintaining the integrity of metal structures and machinery (Verma et al., 2020).

Future Directions

The future directions for the research and development of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives involve their potential use as potent FGFR inhibitors for cancer therapy .

properties

IUPAC Name

5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYBHIQELUVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558259
Record name 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

CAS RN

118600-53-6
Record name 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.